![molecular formula C14H12Cl2N4O B2504879 N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide CAS No. 331234-51-6](/img/structure/B2504879.png)
N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is an organic compound notable for its potential in various scientific research applications. It combines a dichlorophenyl group with a cyclopentapyrazole derivative, making it a unique molecular structure in chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves:
Formation of the hydrazide: : Typically starts with the preparation of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide.
Condensation with an aldehyde: : The hydrazide then undergoes a condensation reaction with (2,4-dichlorophenyl)methylidene aldehyde under acidic or basic conditions to form the target compound.
Industrial Production Methods
While the industrial production specifics can vary, it generally involves:
Large-scale synthesis using optimized reaction conditions.
Employment of catalysts to increase yield and efficiency.
Purification techniques like crystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
Oxidation: : It can be oxidized to form various oxidized derivatives, depending on the conditions and reagents used.
Reduction: : The compound may be reduced under specific conditions to yield reduced forms of the hydrazone linkage.
Substitution: : Substitution reactions, particularly on the dichlorophenyl ring, can yield a variety of functional derivatives.
Common Reagents and Conditions
Oxidation: : Often performed with agents like hydrogen peroxide or organic peroxides.
Reduction: : Commonly done using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenation or nitration reagents can be used for functional group modifications.
Major Products
Oxidation typically yields carboxylic derivatives.
Reduction generally produces alcohol or amine derivatives.
Substitution reactions lead to derivatives with various functional groups on the phenyl ring.
科学研究应用
Chemistry: : Used in developing novel compounds with potential pharmacological activities.
Biology: : Investigated for its interactions with biological molecules and potential therapeutic effects.
Industry: : Explored for use in developing new materials with specific properties.
作用机制
N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide exerts its effects primarily through its interaction with specific molecular targets, such as enzymes or receptors. The detailed pathways involve:
Binding to active sites of enzymes, thereby altering their activity.
Interaction with receptors on cell surfaces, initiating a cascade of biochemical events.
相似化合物的比较
Compared to other compounds with similar structures, N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide exhibits unique reactivity due to the presence of the dichlorophenyl group and the cyclopentapyrazole core. Similar compounds might include:
Cyclopentapyrazole derivatives: : With different substitutions on the pyrazole ring.
Hydrazone compounds: : With varying aromatic aldehyde components.
Each similar compound offers unique properties and reactivities, highlighting the distinctiveness of this compound.
Hope this satisfies your curiosity! Anything specific you’d like to delve deeper into?
属性
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O/c15-9-5-4-8(11(16)6-9)7-17-20-14(21)13-10-2-1-3-12(10)18-19-13/h4-7H,1-3H2,(H,18,19)(H,20,21)/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJVLNQYSCBKKC-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)NN=C2C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2504796.png)

![2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE](/img/structure/B2504801.png)

![3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504804.png)
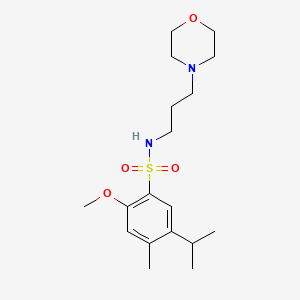
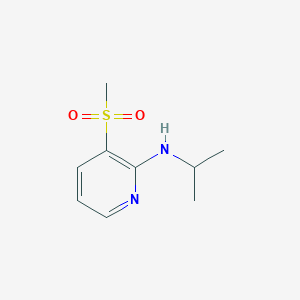
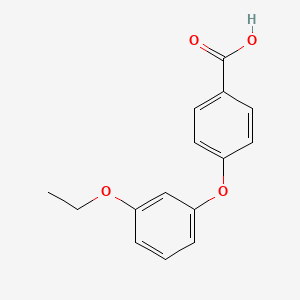
![N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2504810.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2504812.png)
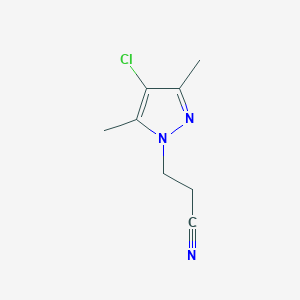
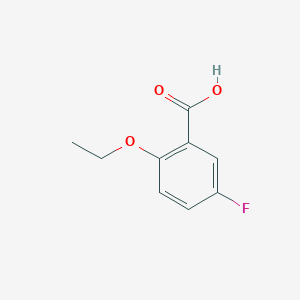
![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide](/img/structure/B2504816.png)
![N-[(4-methoxyphenyl)methyl]-6-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2504817.png)
